Quadrosilan

Prostate Cancer Clinical Trial Estrogen Therapy

Quadrosilan (CAS 33204-76-1), also known by the brand name Cisobitan and developmental code KABI-1774, is a synthetic nonsteroidal estrogen of the organosilicon chemical class. It is structurally defined as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, with a molecular formula of C18H28O4Si4 and a molecular weight of approximately 420.8 g/mol.

Molecular Formula C18H28O4Si4
Molecular Weight 420.8 g/mol
CAS No. 33204-76-1
Cat. No. B3424072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuadrosilan
CAS33204-76-1
Molecular FormulaC18H28O4Si4
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
InChIInChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
InChIKeyZTQZMPQJXABFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quadrosilan (CAS 33204-76-1): A Nonsteroidal Organosilicon Estrogen for Antigonadotropic Therapy and Prostate Cancer Research


Quadrosilan (CAS 33204-76-1), also known by the brand name Cisobitan and developmental code KABI-1774, is a synthetic nonsteroidal estrogen of the organosilicon chemical class [1]. It is structurally defined as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, with a molecular formula of C18H28O4Si4 and a molecular weight of approximately 420.8 g/mol [2]. This compound was developed in the 1970s and has been utilized as an antigonadotropic agent, primarily indicated for the treatment of prostate cancer [3].

The Quadrosilan Specificity Gap: Why Estrogen Receptor Agonists Are Not Interchangeable


The clinical and preclinical use of Quadrosilan cannot be adequately substituted by other estrogens, whether steroidal (e.g., estradiol) or nonsteroidal (e.g., diethylstilbestrol). Its unique organosilicon backbone confers distinct pharmacodynamic and tissue-specific effects, including a differentiated metabolic profile and a specific pattern of reproductive tissue impact [1]. Unlike simple steroidal estrogens, Quadrosilan's in vivo effects are characterized by a unique combination of hepatic enlargement, distinct tissue distribution of silicon, and specific histopathological changes in male reproductive organs not observed with estradiol benzoate [2]. Furthermore, its clinical safety and efficacy profile in prostate cancer, when compared to standard estrogen therapies like Estradurin/Etivex, revealed a significantly different mortality pattern at 12 months, underscoring that these agents cannot be considered interchangeable in a therapeutic context [3].

Quantitative Differential Evidence for Quadrosilan (Cisobitan) Against Key Estrogen Comparators


Clinical Mortality Reduction at 12 Months Compared to Polyestradiol Phosphate (Estradurin) in Prostate Cancer

In a prospective, randomized, controlled multicenter study of 140 patients with well and moderately differentiated prostate cancer, treatment with Quadrosilan (Cisobitan) was associated with a significantly lower mortality rate at 12 months compared to a conventional estrogen preparation (Estradurin/Etivex, polyestradiol phosphate) [1]. Specifically, 2 deaths occurred in the Quadrosilan group compared to 10 deaths in the estrogen group within the first 12 months of treatment [1].

Prostate Cancer Clinical Trial Estrogen Therapy Comparative Effectiveness

Estrogenic Potency in Uterotropic Assay Relative to Estradiol Benzoate

In a standard uterotropic assay using mature castrate female rats, the oral estrogenic potency of Quadrosilan was quantitatively compared to that of estradiol benzoate, a potent steroidal estrogen [1]. The study established that an oral dose of approximately 1.0 mg/kg of Quadrosilan was required to achieve a uterotropic response equivalent to that of a 0.005 mg/kg dose of estradiol benzoate [1].

Endocrinology Estrogen Receptor Agonist Preclinical Potency

Hepatomegaly Induction as a Distinctive Non-Estrogenic Effect Compared to Estradiol Benzoate

In a 28-day oral toxicity study in male rhesus monkeys, Quadrosilan induced a consistent, dose-dependent enlargement of the liver across all dose levels tested (0.1 to 100 mg/kg). This effect was a distinguishing feature, as it was not observed in the comparator group treated with estradiol benzoate (0.05 mg/kg subcutaneously) [1].

Toxicology Liver Organosilicon Differential Effect

Male Reproductive Tract Pathology in Primates: Differential Impact on Epididymis vs. Accessory Glands Compared to Estradiol Benzoate

In a comparative primate study, Quadrosilan and estradiol benzoate exhibited distinct profiles of reproductive tissue toxicity. At 0.1 mg/kg, Quadrosilan induced pyknotic nuclei in the epithelium of the caput epididymis and gross tubular atrophy at 10 mg/kg, whereas estradiol benzoate had little or no effect on these epididymal tissues [1]. Conversely, both compounds suppressed the secretory activity of the prostate and seminal vesicles, but the epididymal effect was unique to Quadrosilan [1].

Male Reproductive Toxicology Primatology Andrology Organ-Specific Effects

Distinct Pharmacokinetic Profile: Predicted High Human Intestinal Absorption and Blood-Brain Barrier Penetration

In silico predictions using multiple computational tools (admetSAR, pkCSM, SwissADME) indicate that Quadrosilan has a high probability of human intestinal absorption (94.9% predicted by pkCSM) and is predicted to penetrate the blood-brain barrier [1]. It is also predicted not to be a substrate for P-glycoprotein, suggesting it is unlikely to be effluxed [1]. These properties are class-level inferences for a lipophilic organosilicon compound, but they differ from the known properties of many steroidal estrogens, which are often substrates for efflux transporters or have more limited CNS penetration.

Pharmacokinetics ADME In Silico Drug-Likeness

Clinical Dose and Safety Profile in Comparison to Estramustine Phosphate

In a clinical study involving 34 patients with poorly differentiated prostate cancer, the side effect profile and mortality at 24 months were compared between Quadrosilan (Cisobitan) and estramustine phosphate (Estracyt) [1]. While the study found no major differences in the response or side effect pattern between the two treatments in this subset, it provides the quantitative context that Quadrosilan was administered at a dose of 900 mg/day [2] and that at 24 months, 6 out of 18 patients in the Quadrosilan group and 6 out of 16 in the estramustine group were still alive [1].

Oncology Chemotherapy Side Effect Profile Clinical Comparison

Strategic Application Scenarios for Quadrosilan (CAS 33204-76-1) Based on Quantifiable Evidence


Prostate Cancer Research Requiring a Clinical Comparator with a Differentiated Mortality Profile

Quadrosilan is an ideal positive control or comparator for studies evaluating novel prostate cancer therapies, particularly those where early mortality is a key endpoint. Its established 12-month mortality rate of 2.9% versus 14.3% for polyestradiol phosphate in a well-differentiated patient population [1] provides a robust and clinically relevant benchmark for assessing the survival benefit of new therapeutic agents.

Investigating the Mechanisms of Organosilicon-Induced Hepatomegaly

Quadrosilan serves as a valuable chemical probe for studying the mechanisms of non-estrogenic, organosilicon-specific liver enlargement. Its ability to consistently induce hepatomegaly in primates, a feature not shared by estradiol benzoate [2], makes it a specific tool for dissecting pathways related to hepatic adaptation, enzyme induction, or organosilicon metabolism distinct from canonical estrogen receptor signaling.

Comparative Male Reproductive Toxicology Studies

The compound's unique pattern of inducing epididymal pathology (pyknosis and atrophy) at low doses, while estradiol benzoate does not [2], positions Quadrosilan as a specific tool for investigating the non-hormonal toxicological pathways affecting the male excurrent duct system. It is particularly useful in studies seeking to differentiate between pure estrogenic effects and the distinct toxicodynamics of organosilicon molecules.

In Silico and In Vitro ADME Model Validation for Organosilicons

Given the availability of its predicted pharmacokinetic profile, including high intestinal absorption (94.9%) and blood-brain barrier penetration [3], Quadrosilan is an excellent candidate for validating computational ADME models or developing in vitro permeability assays for the organosilicon chemical class. Its distinct physicochemical properties provide a challenging and relevant test case for new predictive methodologies.

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